molecular formula C17H12O5 B180081 5-Acetoxy-7-hydroxyflavone CAS No. 132351-58-7

5-Acetoxy-7-hydroxyflavone

Cat. No.: B180081
CAS No.: 132351-58-7
M. Wt: 296.27 g/mol
InChI Key: ZCEVJMPLRAGWNX-UHFFFAOYSA-N
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Description

5-Acetoxy-7-hydroxyflavone is a naturally occurring flavonoid compound, characterized by its yellow crystalline powder form. It is known for its strong antioxidant and anti-inflammatory properties, making it a significant compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetoxy-7-hydroxyflavone can be synthesized through the acetylation of 7-hydroxyflavone. The reaction typically involves the use of acetic anhydride in the presence of a base such as pyridine or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the heartwoods of Pinus armandii. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.

    Reduction: Sodium borohydride; alcoholic solvents.

    Substitution: Sodium methoxide; methanol as solvent.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroflavones.

    Substitution: Hydroxyflavones.

Scientific Research Applications

5-Acetoxy-7-hydroxyflavone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetoxy-7-hydroxyflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Acetoxy-7-hydroxyflavone stands out due to its unique acetoxy group, which imparts distinct chemical reactivity and enhances its biological activities, particularly its antioxidant and anti-inflammatory properties .

Properties

IUPAC Name

(7-hydroxy-4-oxo-2-phenylchromen-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c1-10(18)21-15-7-12(19)8-16-17(15)13(20)9-14(22-16)11-5-3-2-4-6-11/h2-9,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEVJMPLRAGWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577585
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132351-58-7
Record name 7-Hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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